REACTION_CXSMILES
|
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH3:15][O:16][C:17]1[N:22]=[C:21]([NH2:23])[CH:20]=[CH:19][CH:18]=1.[OH:24][C:25]1[CH:32]=[CH:31][CH:30]=[CH:29][C:26]=1[CH:27]=O>O1CCCC1>[CH3:15][O:16][C:17]1[N:22]=[C:21]([NH:23][CH2:27][C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]=2[OH:24])[CH:20]=[CH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It is evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with a saturated aqueous solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (5/95 ethyl acetate/heptane)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)NCC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |